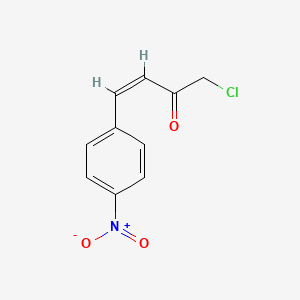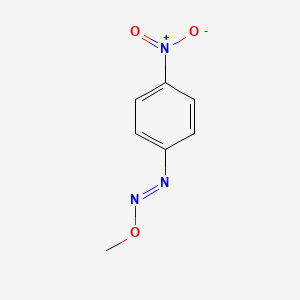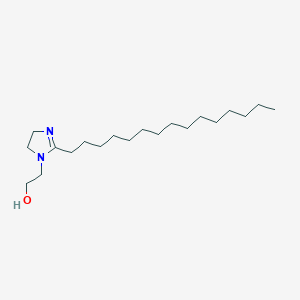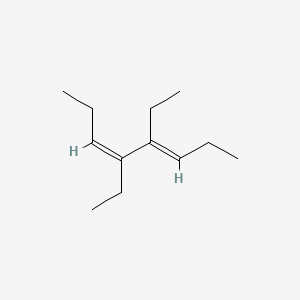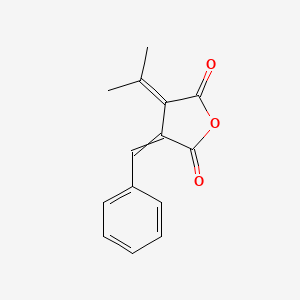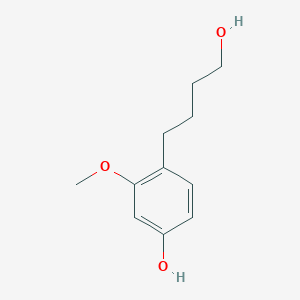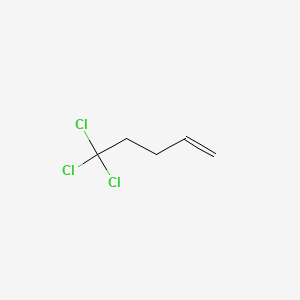
5,5,5-Trichloropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trichloropent-1-ene is an organic compound characterized by the presence of three chlorine atoms attached to the first carbon of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloropent-1-ene typically involves the chlorination of pent-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition: Hydrogenation can be performed using hydrogen gas and a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Formation of various substituted pentenes.
Addition: Formation of saturated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or ketones.
Scientific Research Applications
5,5,5-Trichloropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Trichloropent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trichloropent-3-en-2-one: Another chlorinated pentene derivative with different reactivity and applications.
5-Chloropent-1-ene: A less chlorinated analog with distinct chemical properties.
Uniqueness
5,5,5-Trichloropent-1-ene is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and potential applications. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Properties
CAS No. |
20564-91-4 |
|---|---|
Molecular Formula |
C5H7Cl3 |
Molecular Weight |
173.46 g/mol |
IUPAC Name |
5,5,5-trichloropent-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
InChI Key |
ZAUNUPBCKMPOKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


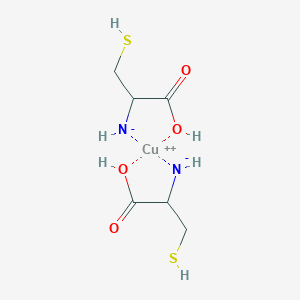
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

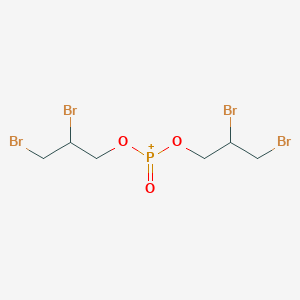

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)


